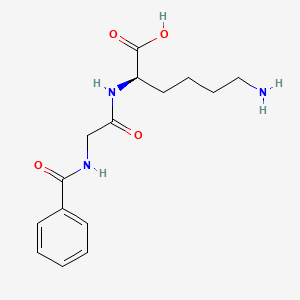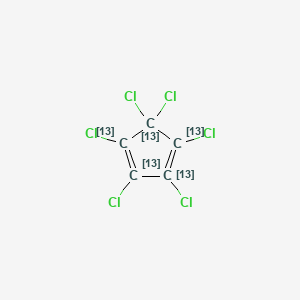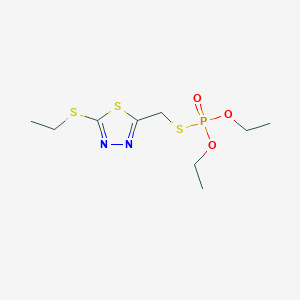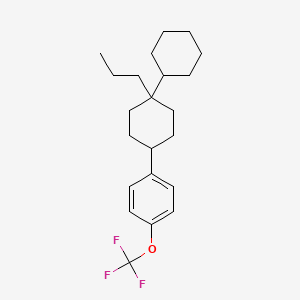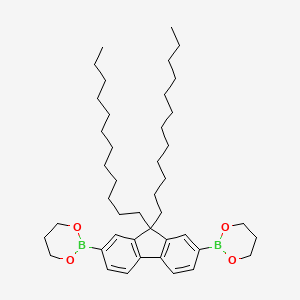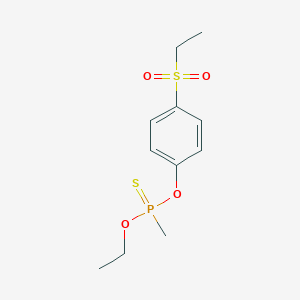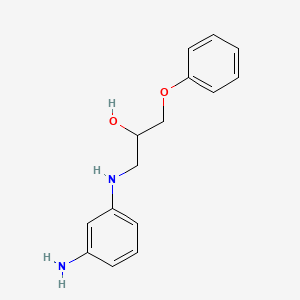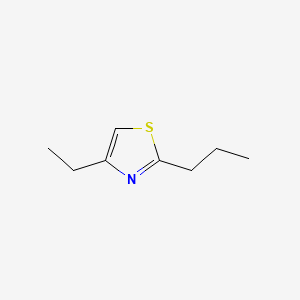
Bis-(ethoxycarbonyl)thiamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis-(ethoxycarbonyl)thiamine involves the reaction of thiamine with ethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ethoxycarbonyl groups on the thiamine molecule. The reaction can be summarized as follows:
- Thiamine is dissolved in an appropriate solvent, such as methanol or ethanol.
- Ethyl chloroformate is added dropwise to the solution while maintaining a low temperature (0-5°C).
- A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred for several hours at room temperature.
- The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(ethoxycarbonyl)thiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiamine derivatives.
Applications De Recherche Scientifique
Bis-(ethoxycarbonyl)thiamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiamine derivatives.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a vitamin B1 source and its potential neuroprotective properties.
Industry: Used in the formulation of dietary supplements and fortified foods to enhance thiamine content.
Mécanisme D'action
The mechanism of action of bis-(ethoxycarbonyl)thiamine is similar to that of thiamine. It acts as a coenzyme in various enzymatic reactions, particularly those involved in carbohydrate metabolism. The compound is converted to its active form, thiamine diphosphate, which then participates in the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids.
Comparaison Avec Des Composés Similaires
Bis-(ethoxycarbonyl)thiamine can be compared with other thiamine derivatives, such as:
Thiamine Mononitrate: A commonly used form of thiamine in dietary supplements.
Thiamine Hydrochloride: Another widely used thiamine derivative with similar biological activity.
Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.
Uniqueness
This compound is unique due to the presence of ethoxycarbonyl groups, which may confer different physicochemical properties and potentially alter its biological activity compared to other thiamine derivatives.
Propriétés
Numéro CAS |
36955-31-4 |
|---|---|
Formule moléculaire |
C6H10O4S |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
ethyl ethoxycarbonylsulfanylformate |
InChI |
InChI=1S/C6H10O4S/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3 |
Clé InChI |
INDWYUHORQBGIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)SC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
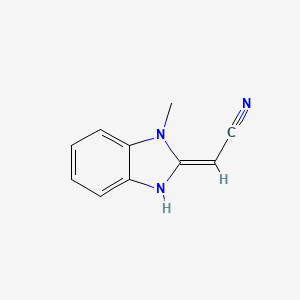
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
